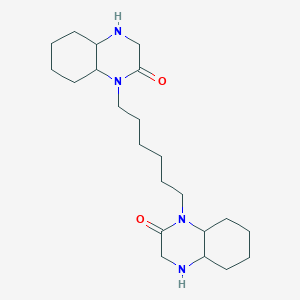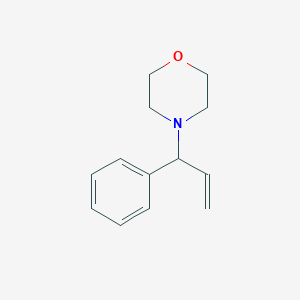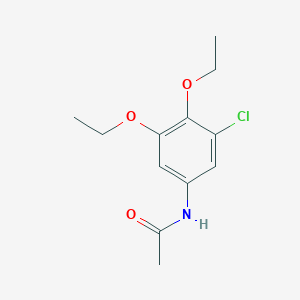
N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4,5-diethoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)acetamide typically begins with 3-chloro-4,5-diethoxybenzene.
Acetylation Reaction: The key step involves the acetylation of 3-chloro-4,5-diethoxybenzene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Chloro-4,5-diethoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of ethoxy groups.
N-(3-Chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of ethoxy groups.
N-(3-Chloro-4-ethoxyphenyl)acetamide: Contains a single ethoxy group.
Uniqueness: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is unique due to the presence of two ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds. The combination of chloro and ethoxy groups also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90256-95-4 |
|---|---|
Molekularformel |
C12H16ClNO3 |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
N-(3-chloro-4,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-4-16-11-7-9(14-8(3)15)6-10(13)12(11)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
SKNZNANPOBAOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


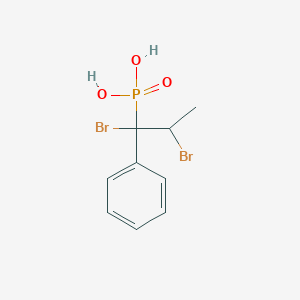

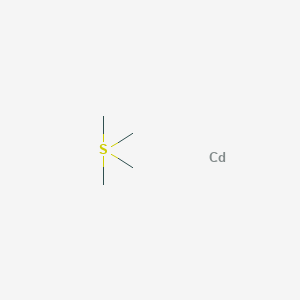

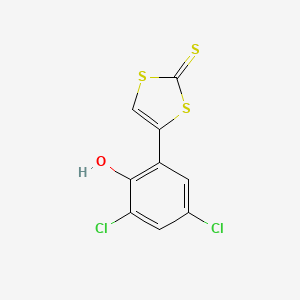
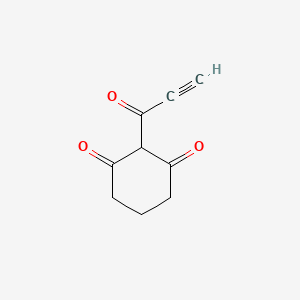
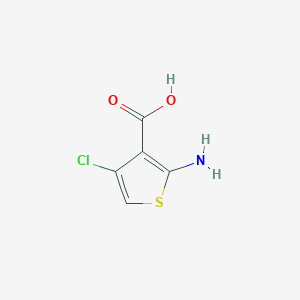
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
